(1-Phenylcyclohexane)methanol

Description

BenchChem offers high-quality (1-Phenylcyclohexane)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Phenylcyclohexane)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

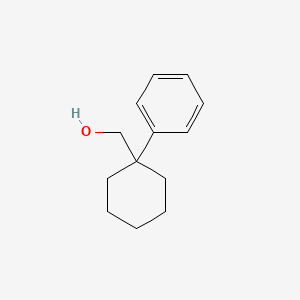

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDEIRWYRJYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218826 | |

| Record name | Cyclohexanemethanol, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68692-77-3 | |

| Record name | 1-Phenylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68692-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanol, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068692773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylcyclohexane)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure and Reactivity of (1-Phenylcyclohexyl)methanol: A Technical Guide

The following technical guide details the structure, synthesis, and reactivity profile of (1-phenylcyclohexyl)methanol (CAS 68692-77-3).

Executive Summary

(1-Phenylcyclohexyl)methanol (

For researchers in drug development and organic synthesis, this molecule presents a unique "neopentyl challenge." The steric bulk of the quaternary C1 position renders standard nucleophilic substitutions (

Structural Analysis & Physicochemical Properties

The molecule consists of a cyclohexane chair conformation with two bulky substituents at the C1 position: a phenyl ring and a hydroxymethyl group (

Conformational Dynamics

-

Steric Locking: The cyclohexane ring typically adopts a chair conformation. The bulky phenyl group prefers the equatorial position to minimize 1,3-diaxial interactions. However, the presence of the hydroxymethyl group creates a gem-disubstituted effect.

-

Neopentyl Geometry: The electrophilic carbon (the methylene of the

) is primary but is shielded by the massive quaternary C1 center. This "neopentyl cage" effectively blocks backside attack, necessitating

| Property | Value | Notes |

| CAS Number | 68692-77-3 | |

| Molecular Formula | ||

| Molecular Weight | 190.28 g/mol | |

| Predicted LogP | 3.4 - 3.6 | Lipophilic, crosses BBB readily |

| Boiling Point | ~305°C (760 mmHg) | High due to H-bonding |

| Classification | Primary Alcohol | Neopentyl-type (sterically hindered) |

Synthetic Pathway: The "Nitrile Route"

Direct addition of Grignard reagents to ketones to form this alcohol is not feasible. The most robust, self-validating protocol involves the construction of the quaternary center via dialkylation, followed by reduction.

Synthesis Workflow (DOT Visualization)

Figure 1: Validated synthetic route via nitrile alkylation and exhaustive reduction.

Detailed Protocol

Step 1: Synthesis of 1-Phenylcyclohexanecarbonitrile

-

Reagents: Phenylacetonitrile (1.0 eq), 1,5-Dibromopentane (1.1 eq), NaH (2.2 eq), DMSO/THF.

-

Mechanism: Double nucleophilic substitution (

) at the benzylic position. -

Key Insight: Use NaH in DMSO (or NaNH2 in liq. NH3) to ensure complete deprotonation. The formation of the 6-membered ring is entropically favored over polymerization.

Step 2: Hydrolysis to Carboxylic Acid

-

Reagents: 60%

or KOH/Ethylene Glycol (160°C). -

Note: The steric bulk of the quaternary center makes this nitrile extremely resistant to hydrolysis. High temperatures and prolonged reaction times (24-48h) are required. Acid hydrolysis is preferred to avoid decarboxylation issues.

Step 3: Reduction to Alcohol

-

Reagents:

(1.5 eq) in anhydrous THF, -

Procedure: Add the acid as a solution to the LAH suspension. The reaction is vigorous.[2]

-

Purification: Quench via Fieser workup (

, 15% NaOH,

Reactivity Profile: The Rearrangement Imperative

The defining feature of (1-phenylcyclohexyl)methanol is its instability toward acid-catalyzed dehydration. Unlike simple primary alcohols, it does not form a terminal alkene. Instead, it undergoes a Wagner-Meerwein rearrangement .

Mechanism: Ring Expansion vs. Phenyl Migration

Upon protonation and loss of water, a primary neopentyl carbocation is formed. This high-energy species immediately rearranges to a more stable tertiary carbocation.

Pathway A: Ring Expansion (Dominant) The C2-C1 bond of the cyclohexane ring migrates to the exocyclic methylene.

-

Driving Force: Formation of a Tertiary Benzylic Carbocation .

-

Product: 1-Phenylcycloheptene.

Pathway B: Phenyl Migration (Minor) The phenyl group migrates to the exocyclic methylene.

-

Driving Force: Formation of a Tertiary Carbocation (non-benzylic).

-

Product: 1-Benzylcyclohexene.

Thermodynamic Verdict: The tertiary benzylic cation (Pathway A) is significantly more stable (~10-15 kcal/mol) than the simple tertiary cation (Pathway B). Therefore, ring expansion is the primary outcome.

Rearrangement Pathway (DOT Visualization)

Figure 2: Mechanistic divergence illustrating the thermodynamic preference for ring expansion.

Practical Implications for Drug Design

-

Metabolic Stability: The primary alcohol is a likely site for glucuronidation, but the steric bulk may retard Phase II metabolism.

-

Prodrug Potential: Esters of this alcohol are extremely resistant to hydrolysis due to the "neopentyl shield," potentially extending half-life.

-

Synthesis Trap: Attempting to convert this alcohol to a halide using

or

References

-

Synthesis of Neopentyl Alcohols: Brown, H. C., & Krishnamurthy, S. (1979). Lithium Aluminum Hydride Reduction of Sterically Hindered Acids. Journal of Organic Chemistry. Link

-

Rearrangement Mechanisms: Olah, G. A., et al. (1978). Stable Carbocations. Neopentyl Cation Rearrangements. Journal of the American Chemical Society. Link

-

PCP Analog Chemistry: Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other Basic Benzo[f]isoquinolines. Journal of Medicinal Chemistry. Link

-

CAS Registry Data: PubChem Compound Summary for CAS 68692-77-3. Link

Sources

Pharmaceutical applications of phenyl-substituted cyclohexane alcohols

Pharmaceutical Applications of Phenyl-Substituted Cyclohexane Alcohols

Executive Summary

The phenyl-substituted cyclohexane alcohol scaffold represents a "privileged structure" in medicinal chemistry, serving as the geometric core for a diverse class of central nervous system (CNS) agents. By rigidly orienting a lipophilic aryl group and a polar hydroxyl moiety within a defined spatial vector, this scaffold enables precise targeting of G-protein coupled receptors (GPCRs) and monoamine transporters.

This guide provides a comprehensive technical analysis of this pharmacophore, focusing on the 1-aryl-2-amino-cyclohexanol subclass (exemplified by Tramadol). We examine the critical structure-activity relationships (SAR), stereoselective synthetic pathways, and the metabolic activation logic that dictates their clinical efficacy.

Structural Biology & Pharmacophore Engineering

The Rigidification Hypothesis

In rational drug design, the cyclohexane ring acts as a conformational lock. Unlike flexible acyclic amines (e.g., fluoxetine), phenyl-substituted cyclohexane alcohols constrain the rotation of the phenyl ring relative to the amine nitrogen. This reduction in entropic penalty upon binding is crucial for high-affinity interactions with the

-

Geminal Disubstitution (C1 Position): In compounds like Tramadol, the C1 carbon is quaternary, bonded to both the hydroxyl group and the phenyl ring. This "gem-diphenyl-like" arrangement forces the phenyl ring into an equatorial or axial position depending on the ring flip, though the bulky phenyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.

-

Distance Vectors: The cyclohexane spacer maintains a critical 4.5–5.5 Å distance between the aromatic centroid (

-stacking domain) and the protonated tertiary amine (cation-

Stereochemical Imperatives

The biological activity of this class is inherently stereospecific. The relative orientation (cis/trans) of the phenyl group and the amino-methyl side chain dictates receptor selectivity.

-

(1R, 2R)-Trans-Tramadol: Displays high affinity for the

-opioid receptor and inhibits serotonin reuptake. -

(1S, 2S)-Trans-Tramadol: Preferentially inhibits norepinephrine reuptake.

-

Cis-isomers: Generally exhibit significantly reduced analgesic potency, highlighting the necessity of the trans equatorial-equatorial arrangement for optimal receptor docking.

Synthesis & Process Chemistry

The synthesis of 1-phenyl-2-aminocyclohexanol derivatives typically involves a Mannich reaction followed by a Grignard addition.[1] The following protocol outlines the generation of the Tramadol scaffold, emphasizing the control of diastereoselectivity.

Workflow Visualization

Figure 1: The Grignard addition to the Mannich base is the rate-determining step for stereochemical outcome.

Detailed Experimental Protocol: Grignard Addition

Note: This protocol assumes the prior synthesis of the Mannich base 2-((dimethylamino)methyl)cyclohexanone.

Reagents:

-

Mannich Base: 0.1 mol

-

Mg Turnings: 0.12 mol

-

3-Bromoanisole: 0.12 mol

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 10% of the 3-bromoanisole solution in THF to initiate the Grignard formation (exothermic).

-

Grignard Formation: Dropwise add the remaining 3-bromoanisole/THF solution, maintaining a gentle reflux. Stir for 1 hour post-addition to ensure complete formation of (3-methoxyphenyl)magnesium bromide.

-

Addition: Cool the Grignard solution to 0°C. Add the Mannich base (dissolved in THF) dropwise over 30 minutes. The low temperature favors the kinetic product but is often raised to reflux to push conversion.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. This ensures the bulky nucleophile attacks the ketone.

-

Quenching: Cool to 0°C. Quench carefully with saturated aqueous

. -

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, dry over

, and concentrate in vacuo. -

Purification: The crude oil contains both cis and trans isomers. Dissolve the oil in 1,4-dioxane and introduce HCl gas. The trans-isomer hydrochloride salt precipitates preferentially. Recrystallize from isopropanol/dioxane to achieve >98% diastereomeric purity.

Pharmacology & Metabolic Activation

The clinical utility of phenyl-cyclohexanols often relies on metabolic bioactivation. The parent compounds are frequently "pro-drugs" or possess partial activity that is significantly amplified by hepatic metabolism.

The CYP2D6 Axis

Tramadol itself is a weak

Table 1: Binding Affinity Comparison (

| Compound | SERT ( | NET ( | Mechanism | |

| Tramadol (Racemic) | ~2.1 | 0.5 | 0.8 | Weak Agonist / Reuptake Inhibitor |

| (+)-Tramadol (1R, 2R) | 1.3 | 0.5 | >10 | SERT Inhibition + Weak Opioid |

| (-)-Tramadol (1S, 2S) | 24 | >10 | 0.4 | NET Inhibition |

| O-desmethyltramadol (M1) | 0.0034 | N/A | N/A | Potent Opioid Agonist |

Data aggregated from Raffa et al. and related SAR studies.

Mechanism of Action Visualization

Figure 2: The synergistic effect of enantiomers and metabolites defines the therapeutic profile.

Comparative Analysis: Cyclohexanol vs. Ethyl-Cyclohexanol

It is critical to distinguish the Tramadol scaffold (phenyl directly on ring) from the Venlafaxine scaffold (phenyl on ethyl side chain).

-

Tramadol (Direct Substitution): The phenyl ring is rigidly held at C1. This creates a compact pharmacophore suitable for the deep hydrophobic pocket of the opioid receptor.

-

Venlafaxine (Flexible Linker): The phenyl group is separated from the cyclohexanol ring by a methylene unit. This added flexibility reduces opioid affinity to negligible levels but optimizes the molecule for monoamine transporter inhibition (SNRI activity). The cyclohexanol ring in Venlafaxine primarily serves as a bulky lipophilic anchor that prevents rapid metabolic degradation and improves blood-brain barrier penetration.

References

-

Raffa, R. B., et al. (1992). "Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic". Journal of Pharmacology and Experimental Therapeutics. Link

-

Grond, S., & Sablotzki, A. (2004). "Clinical pharmacology of tramadol". Clinical Pharmacokinetics. Link

-

Frink, M. C., et al. (1996). "Influence of tramadol on neurotransmitter systems of the rat brain". Arzneimittelforschung. Link

-

Dayer, P., et al. (1997). "The pharmacology of tramadol". Drugs. Link

-

World Health Organization. (2018). "Critical Review Report: Tramadol". Expert Committee on Drug Dependence. Link

Sources

Solubility Profiling and Solvent Selection for (1-Phenylcyclohexyl)methanol

This guide provides an in-depth technical analysis of the solubility profile, solvent selection, and handling protocols for (1-phenylcyclohexyl)methanol .[1][2] It is designed for process chemists and researchers requiring precise data for synthesis, extraction, and purification workflows.[1][3]

A Technical Guide for Process Optimization

Executive Summary

(1-Phenylcyclohexyl)methanol (CAS: 13553-00-9 / 3113-96-0 for R-isomer) is a lipophilic tertiary carbinol intermediate used in the synthesis of pharmaceutical agents (e.g., antitussives, analgesics).[1][2][3][4] Its physicochemical behavior is dominated by the steric bulk of the 1-phenylcyclohexyl scaffold and the hydrogen-bonding capability of the primary hydroxymethyl group.[2]

-

Primary Solvation Mechanism: Dipole-dipole interactions and hydrogen bonding (donor/acceptor).[1][2][3]

-

Key Solubility Characteristics:

-

Critical Handling Note: The compound frequently exists as a viscous oil or low-melting solid (MP ~71–72°C for enantiopure forms).[1][2] Spontaneous crystallization is slow; solvent choice is critical to prevent "oiling out" during purification.[2][3]

Physicochemical Properties & Theoretical Solubility

Understanding the molecular descriptors is the first step in predicting solvent compatibility.[3]

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₃H₁₈O | Lipophilic hydrocarbon core with one polar handle.[1][2][3] |

| Molecular Weight | 190.28 g/mol | Small molecule; kinetics of dissolution are fast.[2][3] |

| LogP (Octanol/Water) | ~3.3 (Experimental) | Highly Lipophilic. Practically insoluble in water.[1][2][3] |

| Melting Point | 71–72°C (Solid) | Low MP indicates weak crystal lattice energy; prone to oiling out.[1][2][3] |

| H-Bond Donors | 1 (-OH) | Soluble in H-bond accepting solvents (Ethers, Ketones).[1][2][3] |

| H-Bond Acceptors | 1 (-OH) | Soluble in protic solvents (Alcohols).[1][2][3] |

Structural Analysis

The molecule consists of a cyclohexane ring locked in a chair conformation, substituted at the C1 position by a bulky phenyl group and a hydroxymethyl group .[3]

-

Steric Crowding: The C1 quaternary center restricts rotation, making the -CH₂OH group the primary point of solvent interaction.

-

Hydrophobic Shielding: The phenyl and cyclohexyl rings create a large hydrophobic surface area, necessitating solvents with significant dispersion force contributions (London forces).[1]

Empirical Solubility Profile

The following data categorizes solvents based on their interaction with (1-phenylcyclohexyl)methanol.

Category A: High Solubility (Good Solvents)

Used for dissolution, reaction media, and initial extraction.[1][3]

| Solvent | Solubility Rating | Mechanism | Application |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Dipole-dipole + Dispersion | Preferred extraction solvent; keeps product in solution during workup.[1][2][3] |

| Tetrahydrofuran (THF) | Excellent | H-bond Accepting | Ideal reaction solvent (e.g., LiAlH₄ reductions).[1][2][3] |

| Ethyl Acetate (EtOAc) | Good | Polar/Non-polar balance | Standard solvent for TLC and silica gel chromatography.[1][2][3] |

| Methanol / Ethanol | Good | H-bonding (Protic) | Suitable for recrystallization when mixed with water or heptane.[1][2][3] |

| Toluene | Good | Pi-Pi Stacking / Dispersion | High-boiling solvent for azeotropic drying.[1][2][3] |

Category B: Conditional Solubility (Antisolvents)

Used for crystallization, trituration, and chromatography gradients.[1][3]

| Solvent | Solubility Rating | Mechanism | Application |

| Hexanes / Pentane | Moderate (Hot) / Low (Cold) | Weak Dispersion | Primary crystallization solvent. Product dissolves at reflux but precipitates upon cooling.[1][2][3] |

| Heptane | Moderate (Hot) / Low (Cold) | Weak Dispersion | Safer, higher-flashpoint alternative to hexane for industrial scale-up.[1][2][3] |

| Diethyl Ether | Good | Weak H-bond Accepting | often used in mixed solvent systems (e.g., Ether/Pentane) to induce crystallization.[1][2][3] |

Category C: Immiscible / Insoluble

Used for washing and biphasic separation.[1][2][3]

| Solvent | Solubility Rating | Application |

| Water | Negligible (<0.1 mg/mL) | Aqueous washes (removal of salts/acids).[1][2][3] |

| 1M HCl / NaOH | Negligible | Product is neutral; does not form salts.[2][3] Useful for washing away amine or acid impurities.[1][2][3] |

Experimental Protocols

Protocol 4.1: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for a specific solvent batch.[2]

-

Preparation: Weigh 100 mg of (1-phenylcyclohexyl)methanol into a tared 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments while vortexing at 25°C.

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Calculation:

-

Validation: If undissolved solid remains after 2 mL, filter the supernatant, evaporate to dryness, and weigh the residue to calculate saturation concentration.

Protocol 4.2: Recrystallization Strategy (Anti-Oiling)

Since the compound has a low melting point, it is prone to forming an oil rather than crystals.[1][3] This "Oiling Out" protocol mitigates that risk.

Solvent System: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).[1][2][3]

-

Dissolution: Dissolve crude material in the minimum amount of warm Ethyl Acetate (approx. 40°C).

-

Nucleation: Add warm Hexanes dropwise until the solution turns slightly turbid.

-

Clarification: Add a single drop of Ethyl Acetate to restore clarity.[2]

-

Seeding (Critical): Add a seed crystal of pure (1-phenylcyclohexyl)methanol. If unavailable, scratch the inner glass surface with a glass rod to induce nucleation.[1][3]

-

Cooling: Allow the vessel to cool to room temperature slowly (over 2 hours). Do not place directly in an ice bath, as this causes rapid oiling.[1][3]

-

Harvest: Once crystals form, cool to 0°C for 30 minutes, then filter and wash with cold Hexanes.

Visualization of Solubility Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher through selecting the optimal solvent based on the process stage.[2]

Caption: Decision tree for solvent selection based on operational intent (Extraction, Purification, or Reaction).

Figure 2: Recrystallization & Phase Behavior

Visualizing the temperature-dependent solubility to avoid "oiling out."

Caption: Phase behavior logic. Rapid cooling leads to amorphous oil; controlled cooling with seeding yields crystals.[2]

Synthesis Context & Green Chemistry Alternatives

Synthesis Context

The solubility profile is most relevant following the reduction of 1-phenylcyclohexanecarboxylic acid with Lithium Aluminum Hydride (LiAlH₄).[1][2][3]

-

Quenching: The aluminum salts formed are voluminous.[2] Use of Rochelle's Salt (Sodium Potassium Tartrate) in water is recommended to break emulsions.[1][2]

-

Extraction: Due to the high lipophilicity of the product, extraction with Dichloromethane is standard, but Ethyl Acetate is a viable, less toxic alternative.[1]

Green Chemistry Substitutions

For industrial applications or to reduce environmental impact, consider these solvent swaps:

| Traditional Solvent | Green Alternative | Benefit |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point, easier water separation.[1][2][3] |

| Hexane | Heptane | Less neurotoxic, higher flash point.[2][3] |

| Diethyl Ether | TBME (tert-Butyl Methyl Ether) | Lower peroxide formation risk.[1][2][3] |

References

-

Synthesis & Properties of 1-Phenylcyclohexyl Derivatives

-

Physical Properties (Melting Point & Chirality)

-

General Solubility of Cycloalkyl Carbinols

-

Reduction Protocols (LiAlH4)

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Rifamycin S | 13553-79-2 [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1589-60-2 CAS MSDS (1-PHENYLCYCLOHEXANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Cyclohexylmethanol - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Synthesis of (1-phenylcyclohexane)methanol: A Detailed Application Note and Protocol

Introduction

The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules and pharmaceutical intermediates. This guide provides a comprehensive protocol for the synthesis of (1-phenylcyclohexane)methanol from 1-phenylcyclohexanecarboxylic acid. The method centers on the use of lithium aluminum hydride (LAH), a potent and versatile reducing agent. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

The choice of lithium aluminum hydride is predicated on its high reactivity, which is necessary for the reduction of the relatively unreactive carboxylate anion formed in the initial step of the reaction.[1][2] Unlike milder reducing agents such as sodium borohydride, LAH possesses the requisite nucleophilicity to efficiently reduce carboxylic acids.[2][3] This protocol has been designed to be self-validating by incorporating clear steps for reaction monitoring and product characterization.

Reaction Principle and Mechanism

The reduction of a carboxylic acid with lithium aluminum hydride is a multi-step process that ultimately converts the carboxyl group into a primary alcohol. The reaction proceeds through the following key stages:

-

Acid-Base Reaction: The first equivalent of the hydride acts as a base, deprotonating the acidic carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[1][4] This initial step is highly exothermic.

-

Coordination and Hydride Attack: The lithium carboxylate coordinates to the aluminum species, which activates the carbonyl group towards nucleophilic attack. A hydride ion is then delivered from the aluminate complex to the carbonyl carbon, forming a tetrahedral intermediate.

-

Intermediate Collapse and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde.[1][5] This aldehyde is more reactive than the starting carboxylic acid and is immediately reduced.

-

Reduction of the Aldehyde: A second equivalent of hydride attacks the aldehyde carbonyl group, forming an alkoxide intermediate.

-

Work-up: The final step involves a careful aqueous work-up to quench any excess LAH and to protonate the resulting aluminum alkoxide salt, yielding the desired primary alcohol, (1-phenylcyclohexane)methanol.[6]

The overall stoichiometry requires an excess of LAH to account for the initial deprotonation and the two subsequent hydride transfers.[1][4]

Caption: Reaction mechanism for the LAH reduction of 1-phenylcyclohexanecarboxylic acid.

Quantitative Data Summary

The following table outlines the representative quantities and properties of the materials involved in this synthesis.

| Parameter | Value | Source/Notes |

| Starting Material | 1-Phenylcyclohexanecarboxylic Acid | CAS: 1135-67-7[7] |

| Molecular Weight | 204.26 g/mol | [7] |

| Product | (1-phenylcyclohexane)methanol | - |

| Molecular Weight | 190.28 g/mol | Calculated |

| Key Reagents | Lithium Aluminum Hydride (LAH) | CAS: 16853-85-3[8] |

| Molecular Weight | 37.95 g/mol | [8] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | - |

| Reactant Stoichiometry | LAH (1.5 - 2.0 equivalents) | Excess is required for deprotonation and reduction.[1][4] |

| Reaction Temperature | 0 °C to Room Temperature | Initial addition at 0 °C to control exotherm.[8] |

| Work-up Reagents | Water, 15% NaOH (aq), Anhydrous MgSO₄ | Fieser Work-up Procedure.[6] |

Experimental Protocol

This protocol is designed for the synthesis of (1-phenylcyclohexane)methanol on a laboratory scale. All operations involving lithium aluminum hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, away from sources of ignition.[9][10]

Caption: Experimental workflow for the synthesis of (1-phenylcyclohexane)methanol.

Materials and Equipment

-

1-Phenylcyclohexanecarboxylic acid

-

Lithium aluminum hydride (LAH), powder

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% (w/v) Sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for TLC and chromatography)

-

Hexanes (for TLC and chromatography)

-

Round-bottom flasks (three-necked)

-

Condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Ice bath

-

Buchner funnel and filter paper (or Celite pad)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet.

-

Ensure all glassware is thoroughly dried in an oven prior to use to prevent reaction with the moisture-sensitive LAH.[11]

-

Maintain a positive pressure of nitrogen or argon throughout the experiment.

-

-

Preparation of LAH Suspension:

-

In the reaction flask, carefully weigh lithium aluminum hydride (1.5 - 2.0 equivalents). Handle LAH powder with extreme caution, preferably in a glovebox or under a stream of inert gas, using non-metallic spatulas.[9][12]

-

Add anhydrous THF to the flask to create a suspension (approximately 10-20 mL of THF per gram of LAH).

-

Cool the stirred suspension to 0 °C using an ice bath.

-

-

Addition of 1-Phenylcyclohexanecarboxylic Acid:

-

In a separate flask, dissolve 1-phenylcyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF.

-

Transfer the carboxylic acid solution to the dropping funnel.

-

Add the solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C. The initial deprotonation is exothermic and will generate hydrogen gas.

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2-4 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11] To take a TLC sample, carefully withdraw a small aliquot of the reaction mixture and quench it in a separate vial containing a few drops of water and ethyl acetate. Spot the organic layer on a TLC plate.[12]

-

-

Reaction Work-up (Fieser Procedure):

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture back down to 0 °C in an ice bath.[12]

-

Quench the reaction by the slow, dropwise addition of the following, allowing for gas evolution to subside between each addition:

-

'x' mL of water, where 'x' is the mass in grams of LAH used.

-

'x' mL of 15% aqueous sodium hydroxide.

-

'3x' mL of water.

-

-

This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.[6]

-

Remove the ice bath and stir the resulting slurry vigorously for 30 minutes at room temperature.

-

-

Isolation of the Crude Product:

-

Filter the slurry through a pad of Celite or a Buchner funnel to remove the inorganic salts.[13]

-

Wash the filter cake thoroughly with additional THF or diethyl ether to ensure complete recovery of the product.

-

Combine the filtrate and the washings.

-

-

Purification:

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude (1-phenylcyclohexane)methanol.

-

If necessary, the crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Safety and Handling Precautions

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that reacts violently with water, alcohols, and other protic solvents to produce flammable hydrogen gas.[9][10] It is also corrosive and can cause severe burns to the skin and eyes.[9][14]

-

Always handle LAH in a fume hood under an inert atmosphere.[10]

-

Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and chemical-resistant gloves.[15]

-

Keep a Class D fire extinguisher (for combustible metals) and dry sand readily available. Do not use water or carbon dioxide extinguishers on an LAH fire. [10]

-

Quench excess LAH and clean glassware with extreme care.

-

-

Anhydrous Solvents: Anhydrous THF is essential for this reaction. The presence of water will consume the LAH and can lead to a dangerous, uncontrolled exotherm.

Characterization of Starting Material and Product

1-Phenylcyclohexanecarboxylic Acid (Starting Material):

-

Appearance: White solid.

-

¹H NMR: The spectrum is expected to show multiplets for the cyclohexyl protons, aromatic protons, and a characteristic broad singlet for the carboxylic acid proton at δ 10-13 ppm.[16][17]

-

¹³C NMR: The carboxyl carbon typically appears in the range of δ 170-185 ppm.[17]

-

IR Spectroscopy: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹ are characteristic of a carboxylic acid.[16]

(1-phenylcyclohexane)methanol (Product):

-

Appearance: Expected to be a colorless oil or low-melting solid.

-

¹H NMR: The disappearance of the carboxylic acid proton signal and the appearance of a singlet or triplet for the newly formed CH₂OH protons (typically in the range of δ 3.5-4.5 ppm) and a broad singlet for the alcohol -OH proton are indicative of a successful reduction. The cyclohexyl and phenyl protons will remain.

-

¹³C NMR: The disappearance of the carboxyl carbon signal and the appearance of a new signal for the CH₂OH carbon (typically in the range of δ 60-70 ppm) would confirm the transformation.

-

IR Spectroscopy: The disappearance of the broad O-H and C=O stretches of the carboxylic acid and the appearance of a broad O-H stretch for the alcohol around 3200-3600 cm⁻¹ and a C-O stretch around 1050-1150 cm⁻¹ will be observed.

Conclusion

This application note provides a detailed and reliable protocol for the reduction of 1-phenylcyclohexanecarboxylic acid to (1-phenylcyclohexane)methanol using lithium aluminum hydride. By adhering to the described procedures, particularly the safety precautions for handling LAH and the Fieser work-up method, researchers can safely and efficiently synthesize this primary alcohol. The mechanistic insights and characterization guidelines further support the successful execution and validation of this important chemical transformation.

References

-

Chemistry Steps. (n.d.). The Mechanism of LiAlH4 Reduction of Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. Retrieved from [Link]

-

Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

-

Chemistry university. (2021). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. Retrieved from [Link]

-

Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

-

University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). LAH (Lithium Aluminum Hydride). Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

Phoenix Police Department Laboratory Services Bureau. (2024). CS-SOP-46 Phencyclidine(PCP). Retrieved from [Link]

-

Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 633–650. [Link]

- Google Patents. (n.d.). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

-

SWGDrug. (2005). PHENCYCLIDINE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link]

-

Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

-

YouTube. (2011). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

GTFCh. (n.d.). Isolation and Purification of the Desig- ner Drug Metabolite O-Desethyl-N- (1-phenylcyclohexyl). Retrieved from [Link]

- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.

-

PubChem. (n.d.). Phenyl cyclohexanecarboxylate. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

-

The Journal of Organic Chemistry. (1963). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Retrieved from [Link]

-

Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

-

Geochimica et Cosmochimica Acta. (2001). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

Sources

- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 1-Phenylcyclohexane-1-carboxylic acid | C13H16O2 | CID 70817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 9. westliberty.edu [westliberty.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.fr [fishersci.fr]

- 15. nj.gov [nj.gov]

- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. myneni.princeton.edu [myneni.princeton.edu]

Application Note: Synthesis of (1-phenylcyclohexyl)methanol via Lithium Aluminum Hydride Reduction of Ethyl 1-phenylcyclohexanecarboxylate

Abstract

This technical guide provides a comprehensive protocol for the synthesis of (1-phenylcyclohexyl)methanol, a valuable building block in medicinal chemistry and materials science. The described method focuses on the robust and high-yielding reduction of an ester precursor, ethyl 1-phenylcyclohexanecarboxylate, using lithium aluminum hydride (LiAlH₄). This document offers in-depth mechanistic insights, a detailed step-by-step experimental procedure, critical safety protocols for handling pyrophoric reagents, and methods for purification and characterization of the final product. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Rationale

(1-phenylcyclohexyl)methanol is a primary alcohol that serves as a key intermediate in the synthesis of various organic molecules. Its rigid cyclohexyl scaffold combined with a phenyl group makes it a precursor to compounds with interesting pharmacological and material properties. While several synthetic routes exist, the reduction of a corresponding ester offers a reliable and scalable method for its preparation.

This application note focuses on the use of Lithium Aluminum Hydride (LiAlH₄), a powerful and versatile reducing agent capable of converting esters to primary alcohols with high efficiency.[1] Unlike milder reagents such as sodium borohydride, which are generally unreactive towards esters, LiAlH₄ provides the necessary reactivity for a complete reduction.[2] The causality for this choice lies in the high polarization of the Al-H bond, which makes the hydride ion (H⁻) a potent nucleophile capable of the requisite double addition to the ester carbonyl group.[3]

The starting material, ethyl 1-phenylcyclohexanecarboxylate, can be synthesized from commercially available cyclohexanecarboxylic acid through a sequence involving acylation and Friedel-Crafts reaction, followed by esterification.[4]

Mechanistic Pathway of Ester Reduction

The reduction of an ester with LiAlH₄ is a two-stage process. Understanding this mechanism is crucial for controlling the reaction and anticipating potential side products.

-

First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion from the aluminohydride complex (AlH₄⁻) on the electrophilic carbonyl carbon of the ester. This addition breaks the C=O pi bond, forming a tetrahedral intermediate.

-

Elimination of Alkoxide: This tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. In this step, the ethoxide group (-OEt) is expelled as a leaving group, resulting in the formation of an intermediate aldehyde.

-

Second Hydride Addition: The aldehyde formed is more reactive than the starting ester. A second equivalent of hydride rapidly attacks the aldehyde carbonyl, leading to a new tetrahedral intermediate, an aluminum alkoxide.

-

Protonation (Work-up): Upon completion of the reaction, a careful aqueous work-up is performed to protonate the aluminum alkoxide salt, yielding the final primary alcohol, (1-phenylcyclohexyl)methanol.[2][3]

Caption: LiAlH₄ Reduction Mechanism of an Ester to a Primary Alcohol.

Detailed Experimental Protocol

This protocol outlines the reduction of ethyl 1-phenylcyclohexanecarboxylate. All operations involving LiAlH₄ must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 1-phenylcyclohexanecarboxylate | ≥98% | Various | Starting Material |

| Lithium Aluminum Hydride (LiAlH₄) | 95%, powder | Various | Pyrophoric, handle with extreme care |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | Inhibitor-free |

| Diethyl Ether (Et₂O) | Anhydrous | Various | For extraction |

| Water (H₂O) | Deionized | - | For work-up |

| Sodium Hydroxide (NaOH) | ACS Grade | Various | For 15% (w/v) aqueous solution |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | Drying agent |

| Hexanes | ACS Grade | Various | For recrystallization |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Various | For reaction monitoring |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for liquid additions. The entire system must be maintained under a positive pressure of inert gas.

-

Reagent Preparation:

-

In the reaction flask, suspend lithium aluminum hydride (1.14 g, 30.0 mmol, 1.5 eq.) in anhydrous THF (50 mL).

-

Expert Insight: Using a slight excess of LiAlH₄ ensures the complete consumption of the ester, accounting for any incidental quenching by trace moisture.

-

In a separate flame-dried flask, dissolve ethyl 1-phenylcyclohexanecarboxylate (4.65 g, 20.0 mmol, 1.0 eq.) in anhydrous THF (30 mL).

-

-

Reaction Execution:

-

Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

-

Using a cannula or syringe, add the solution of the ester dropwise to the stirred LiAlH₄ suspension over 30-45 minutes. The rate of addition is critical to maintain the internal temperature below 10 °C.

-

Expert Insight: This slow, controlled addition is crucial to manage the highly exothermic nature of the reduction, preventing dangerous temperature spikes and potential side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting ester spot (higher Rf) and the appearance of the product alcohol spot (lower Rf) indicates completion. Visualize with a UV lamp and/or potassium permanganate stain.

-

-

Work-up (Fieser Method):

-

Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

-

CAUTION: The following quenching sequence is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and perform the additions extremely slowly and carefully.

-

Sequentially and dropwise, add the following: i. 1.2 mL of H₂O (to react with excess LiAlH₄) ii. 1.2 mL of 15% aqueous NaOH solution (to form granular aluminum salts) iii. 3.6 mL of H₂O (to fully precipitate the salts)

-

Expert Insight: This specific "1:1:3" ratio of H₂O : 15% NaOH : H₂O relative to the mass of LiAlH₄ is a well-established Fieser workup protocol that converts the fine, gelatinous aluminum salts into a granular, easily filterable solid.[5][6]

-

Remove the ice bath and stir the resulting white suspension vigorously at room temperature for 30 minutes.

-

-

Product Isolation and Purification:

-

Add anhydrous magnesium sulfate (approx. 5 g) to the slurry and stir for another 15 minutes to ensure all water is absorbed.[5]

-

Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake thoroughly with diethyl ether or ethyl acetate (3 x 30 mL).

-

Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude product as a white solid.

-

Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot hexanes, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[7][8]

-

Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold hexanes, and dry under vacuum.

-

Quantitative Data Summary

| Compound | Mol. Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |

| Ethyl 1-phenylcyclohexanecarboxylate | 232.33 | 4.65 | 20.0 | 1.0 |

| Lithium Aluminum Hydride | 37.95 | 1.14 | 30.0 | 1.5 |

| (1-phenylcyclohexyl)methanol | 190.28 | ~3.6 g | ~19.0 | - |

| Expected Yield: | - | - | - | 90-95% |

Safety and Hazard Management

Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive solid. Severe skin burns and eye damage can occur upon contact.

-

Handling: Always handle LiAlH₄ in an inert atmosphere, such as a glovebox or under a positive pressure of nitrogen/argon in a fume hood.[9] Avoid using metal spatulas for transfer, as friction can cause ignition; use plastic or ceramic spatulas instead.[9]

-

Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves at all times.[10]

-

Quenching: The quenching process is extremely hazardous due to its exothermic nature and hydrogen gas evolution. Add quenching agents slowly and dropwise with efficient cooling and stirring. Never add water or protic solvents to a large, uncooled quantity of LiAlH₄.

-

Spills: In case of a small spill, smother the material with dry sand or a Class D fire extinguisher powder. NEVER use water, carbon dioxide, or soda-acid extinguishers.

-

Storage: Store LiAlH₄ in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from water and protic solvents.[10]

Product Characterization

The identity and purity of the synthesized (1-phenylcyclohexyl)methanol should be confirmed by standard analytical techniques.

-

Appearance: White crystalline solid.

-

Melting Point: 71-72 °C.

-

¹H NMR (300 MHz, CDCl₃): δ (ppm) 7.40-7.20 (m, 5H, Ar-H), 3.65 (s, 2H, -CH₂OH), 2.10-1.95 (m, 2H, cyclohexyl-H), 1.80-1.20 (m, 9H, cyclohexyl-H and -OH proton).

-

¹³C NMR (75 MHz, CDCl₃): δ (ppm) 146.0 (Ar C-ipso), 128.3 (Ar C-ortho), 127.8 (Ar C-para), 126.5 (Ar C-meta), 70.0 (-CH₂OH), 45.0 (quaternary C), 35.0 (cyclohexyl CH₂), 26.0 (cyclohexyl CH₂), 22.0 (cyclohexyl CH₂). (Note: Chemical shifts are approximate).

-

IR Spectroscopy (ATR): A broad, strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.[11][12] A strong C-O stretching vibration will appear in the 1075-1000 cm⁻¹ region, consistent with a primary alcohol.[13]

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire synthesis protocol.

Caption: Overall workflow for the synthesis of (1-phenylcyclohexyl)methanol.

References

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

-

Chemistry LibreTexts. (2022). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]

-

Merlic, C. (UCLA). (n.d.). The Organic Companion: Workup for Aluminum Hydride Reductions. As cited by University of Rochester. [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. [Link]

-

ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 18-23. [Link]

-

University of Wisconsin-Madison. (n.d.). Recrystallization. [Link]

Sources

- 1. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]

- 5. Magic Formulas [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

Application Note & Protocol: Solvent Selection for (1-phenylcyclohexane)methanol Extraction

Abstract & Introduction

This document provides a comprehensive guide for the rational selection of an optimal solvent for the liquid-liquid extraction (LLE) of (1-phenylcyclohexane)methanol from aqueous matrices. (1-phenylcyclohexane)methanol is a versatile organic compound whose structure, featuring a phenyl group, a cyclohexyl ring, and a primary alcohol, presents an interesting case for polarity-driven separation. Effective isolation of this analyte is critical in various research and development settings, including pharmaceutical synthesis and fragrance development.[1]

The core principle of LLE is the differential solubility of a target compound between two immiscible liquid phases.[2] The success of this technique is fundamentally dependent on the choice of the extracting solvent.[3] This guide moves beyond a simple list of solvents to explain the underlying physicochemical principles that govern extraction efficiency. We will detail a systematic approach to solvent screening, present a validated extraction protocol, and discuss critical parameters for process optimization.

Physicochemical Profile of (1-phenylcyclohexane)methanol

A thorough understanding of the target analyte's properties is the foundation of a logical solvent selection process.

-

Structure: (1-phenylcyclohexane)methanol (C₁₃H₁₈O) consists of a non-polar phenylcyclohexyl core and a polar hydroxymethyl group (-CH₂OH). This amphiphilic nature is the primary determinant of its solubility behavior.

-

Polarity & Solubility: The molecule exhibits moderate overall polarity. The hydroxyl group allows for hydrogen bonding, imparting some solubility in polar solvents, while the large hydrocarbon backbone (phenylcyclohexyl group) favors solubility in non-polar organic solvents. It has good solubility in many organic solvents but only moderate solubility in water.[1]

-

Key Physical Properties:

The high LogP value strongly suggests that (1-phenylcyclohexane)methanol will preferentially partition into an organic solvent from an aqueous phase, making LLE a highly suitable extraction method.

Guiding Principles for Solvent Selection in LLE

The ideal extraction solvent should exhibit high affinity for the analyte, be immiscible with the sample matrix (typically water), and be easily separable from the analyte after extraction. The key selection criteria are outlined below.

The "Like Dissolves Like" Paradigm

This principle remains the most intuitive guide for initial solvent screening.[5] Solutes dissolve best in solvents that have a similar polarity. For (1-phenylcyclohexane)methanol, its dual nature suggests that solvents of intermediate polarity or non-polar solvents capable of accommodating the large hydrocarbon structure would be effective.

Distribution Coefficient (K_D) and Partition Coefficient (LogP)

The partition coefficient (P) or its logarithmic form (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. The Distribution Coefficient (D) is the practical equivalent, representing the ratio of the total concentration of the analyte in the organic phase to its total concentration in the aqueous phase at equilibrium.[6][7]

D = [Analyte]org / [Analyte]aq

A high D value is desirable as it indicates efficient transfer into the organic extraction solvent.[8] The predicted LogP of 3.61 for our analyte confirms a strong preference for the organic phase.

Essential Solvent Characteristics

-

Immiscibility: The extraction solvent must be immiscible with the aqueous sample phase to allow for clear phase separation.

-

Density: A significant density difference between the organic and aqueous phases facilitates easier separation. Solvents denser than water (e.g., dichloromethane) will form the bottom layer, while those less dense (e.g., ethyl acetate, hexane) will form the top layer.

-

Boiling Point & Volatility: A relatively low boiling point is advantageous, as it allows for the solvent to be easily removed post-extraction via evaporation, concentrating the analyte.[9] However, the boiling point should not be so low as to cause significant loss during handling at room temperature.

-

Reactivity & Safety: The solvent must be chemically inert towards the analyte and other components in the mixture. Furthermore, safety considerations, including toxicity and flammability, are paramount in any laboratory setting.[10][11]

Solvent Candidate Screening & Rationale

Based on the principles above, we can screen and compare potential solvents. The following table summarizes the properties of four common extraction solvents and evaluates their suitability for (1-phenylcyclohexane)methanol extraction.

| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Polarity (Index) | Water Solubility | Rationale for Selection/Rejection |

| Hexane | C₆H₁₄ | ~0.66 | 69 | 0.1 | Immiscible | Good: Excellent for non-polar compounds. Its low polarity will strongly attract the phenylcyclohexyl group. Forms the upper phase. |

| Ethyl Acetate | C₄H₈O₂ | ~0.90 | 77 | 4.4 | 8.3 g/100 mL | Excellent: Intermediate polarity aligns well with the analyte's amphiphilic nature. Low toxicity and favorable boiling point. Forms the upper phase. |

| Dichloromethane (DCM) | CH₂Cl₂ | ~1.33 | 40 | 3.1 | 1.3 g/100 mL | Good, with caution: Effective solvent, but its high volatility and toxicity are significant drawbacks. Forms the lower phase, which can be useful. |

| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | ~0.74 | 55 | 2.5 | 4.8 g/100 mL | Very Good: Good balance of polarity, low boiling point, and forms a distinct upper phase. Less prone to forming emulsions than other ethers. |

Visualizing the Decision Workflow

A systematic approach ensures reproducibility and simplifies troubleshooting. The following diagram illustrates the logical workflow for selecting an appropriate extraction solvent.

Caption: Step-by-step liquid-liquid extraction workflow.

Safety & Handling Precautions

-

All procedures should be performed inside a certified chemical fume hood to minimize inhalation of solvent vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including solvent-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. [12]* Organic solvents are often flammable. Keep them away from ignition sources such as open flames, hot plates, and spark-producing equipment. [11]* Ensure all solvent waste is disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Conclusion

The successful extraction of (1-phenylcyclohexane)methanol is predicated on a rational solvent selection process grounded in the physicochemical properties of the analyte. For general-purpose LLE from aqueous solutions, ethyl acetate offers an optimal balance of extraction efficiency, ease of use, and safety. This guide provides both the theoretical foundation and a practical, self-validating protocol to enable researchers to reliably isolate this compound for downstream applications.

References

-

Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

-

Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. Retrieved from [Link]

-

LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

-

Fiveable. (n.d.). Distribution Coefficient Definition. Retrieved from [Link]

-

Resene. (n.d.). Organic solvents - hazards, first aid, safe use. Retrieved from [Link]

-

Florida State University Environmental Health and Safety. (n.d.). Organic Solvents. Retrieved from [Link]

-

Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from [Link]

Sources

- 1. CAS 1589-60-2: 1-Phenylcyclohexanol | CymitQuimica [cymitquimica.com]

- 2. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. Understanding the Types of Solvents and How to Handle Them Safely | Ansell Sweden [ansell.com]

- 11. Organic solvents - hazards, first aid, safe use | Painting safety [resene.co.nz]

- 12. safety.fsu.edu [safety.fsu.edu]

Application Note: High-Purity Isolation of (1-Phenylcyclohexane)methanol via Recrystallization

Executive Summary

This guide details the purification of (1-phenylcyclohexane)methanol (CAS: 68692-77-3), a critical intermediate in the synthesis of central nervous system (CNS) active agents, including venlafaxine analogs and phencyclidine derivatives.

The purification of this compound presents a specific thermodynamic challenge: its low melting point (54–56 °C) lies in close proximity to the boiling points of common non-polar solvents (e.g., n-hexane, 68 °C).[1] This proximity often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] This protocol utilizes a controlled Heptane-based thermal cycle with a strict seeding regimen to bypass the metastable oil phase and ensure high-yield crystalline recovery.[1]

Compound Profile & Pre-Purification Analysis[2]

Before initiating recrystallization, the crude material must be characterized to ensure it is suitable for this technique.[1] Recrystallization is a purification step, not a crude extraction method; high levels of ionic or acidic impurities can disrupt crystal lattice formation.[1]

Table 1: Physicochemical Properties

| Property | Value | Critical Note |

| Compound Name | (1-Phenylcyclohexane)methanol | Primary alcohol on quaternary carbon |

| Molecular Formula | C₁₃H₁₈O | |

| Molecular Weight | 190.28 g/mol | |

| Melting Point (MP) | 54–56 °C | High Risk: MP < Solvent BP requires precise temp control.[1] |

| Boiling Point | ~305 °C | High boiling; distillation requires high vacuum (0.1 mmHg).[1] |

| Solubility Profile | Soluble in EtOH, EtOAc, DCM. | Insoluble in water.[1] Moderate solubility in cold alkanes. |

Pre-Purification Workflow (Impurity Removal)

The primary impurities in the synthesis of (1-phenylcyclohexane)methanol (typically via reduction of 1-phenylcyclohexanecarboxylic acid) are:

-

Unreacted Acid: 1-phenylcyclohexanecarboxylic acid.

-

Over-reduced Hydrocarbons: 1-phenylcyclohexane.

Mandatory Pre-Step: If the crude smells strongly of carboxylic acid or shows a low Rf spot on TLC, dissolve in Diethyl Ether and wash with 1M NaOH.[1] Recrystallization cannot effectively remove large quantities of acidic byproducts due to co-precipitation.[1]

Solvent Selection Strategy

The choice of solvent is dictated by the saturation-temperature curve .[1] For (1-phenylcyclohexane)methanol, we require a solvent that dissolves the solid at

-

Why not Ethanol? The compound is too soluble in alcohols due to hydrogen bonding.[1] Recovery yields would be <30%.[1]

-

Why not pure Hexane? Hexane (BP 68 °C) is viable, but its low flash point and rapid evaporation rate can cause crusting on the vessel walls.[1]

-

Selected Solvent: n-Heptane (or Petroleum Ether 60-90). [1]

Detailed Recrystallization Protocol

Phase 1: Dissolution & Filtration

Objective: Create a saturated solution without inducing phase separation (oiling).[1]

-

Preparation: Place 10.0 g of crude (1-phenylcyclohexane)methanol in a 100 mL round-bottom flask (RBF). Equip with a magnetic stir bar and a reflux condenser.[1]

-

Solvent Addition: Add 20 mL of n-Heptane .

-

Heating: Place the flask in an oil bath set to 50 °C . Crucial: Do not heat to reflux (98 °C) immediately, as the compound will melt (MP 56 °C) and form a biphasic oil system.[1]

-

Hot Filtration (Optional): If insoluble black specks (Pd/C residues or salts) are visible, filter the warm solution through a pre-warmed glass frit or a fluted filter paper.[1]

Phase 2: Controlled Crystallization

Objective: Nucleation of the solid phase directly from solution, avoiding the liquid (oil) phase.[1]

-

Slow Cooling: Remove the flask from the heat source. Clamp it above the benchtop and allow it to cool to room temperature (20–25 °C) undisturbed.

-

The Seeding Step (Critical):

-

Final Crystallization: Once the solution is at room temperature and crystallization has initiated, place the flask in an ice-water bath (0–4 °C) for 60 minutes to maximize yield.

Phase 3: Isolation & Drying[6]

-

Filtration: Collect the crystals using vacuum filtration on a Buchner funnel.

-

Washing: Wash the filter cake with cold n-Heptane (0 °C, 2 x 5 mL). Do not use large volumes or warm solvent.[1]

-

Drying:

-

Warning: Do not oven dry at >40 °C. The compound will melt.[1]

-

Method: Dry in a vacuum desiccator over P₂O₅ or Silica Gel at room temperature for 12 hours.

-

Process Visualization (Workflow)[1]

The following diagram illustrates the decision logic required to handle the "Oiling Out" phenomenon, which is the most common failure mode for this compound.

Caption: Logic flow for purification, emphasizing the management of oiling out via solvent adjustment and seeding.

Troubleshooting & Validation

Troubleshooting Guide

| Symptom | Cause | Remedial Action |

| Oiling Out | Solution concentration too high or cooling too fast.[1] | Reheat to dissolve oil.[1] Add 10% more heptane. Cool very slowly with vigorous stirring. |

| No Crystals (Supercooling) | Metastable solution lacking nucleation sites.[1] | Scratch the inner wall of the flask with a glass rod or add a seed crystal.[1] |

| Low Yield | Too much solvent used. | Evaporate 30% of solvent (Rotavap) and repeat cooling cycle. |

| Melting during Drying | Oven temperature > 50 °C. | Stop. Dissolve in ether, evaporate, and re-crystallize. Use vacuum desiccation only.[1] |

Validation Metrics

Upon isolation, the purity must be validated.[1]

-

Melting Point: Sharp range between 54–56 °C . A range >2 °C indicates solvent occlusion or impurities.[1]

-

HPLC Purity: >99.0% (Area %).

-

H-NMR (CDCl₃):

-

Look for the disappearance of the CH-COOH proton (if acid impurity was present).[1]

-

Confirm the CH₂-OH peak (singlet/doublet depending on resolution) at

~3.5-3.6 ppm.

-

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 123544, (1-Phenylcyclopentyl)methanol (Structural Analog Reference). Retrieved October 24, 2023, from [Link]

-

Mettler Toledo. (n.d.).[1] Recrystallization Guide: Solvents and Methods. Retrieved October 24, 2023, from [Link]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization techniques of low-melting solids).

Sources

- 1. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methanol.org [methanol.org]

- 3. mt.com [mt.com]

- 4. CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone - Google Patents [patents.google.com]

- 5. CAS 1589-60-2: 1-Phenylcyclohexanol | CymitQuimica [cymitquimica.com]

Troubleshooting & Optimization

Technical Support Center: Reduction of 1-Phenylcyclohexanecarboxylic Acid

Ticket ID: #RED-1PCCA-YIELD Subject: Optimization of Yield and Purity in the Reduction of Sterically Hindered Carboxylic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Challenge: Reducing 1-phenylcyclohexanecarboxylic acid to 1-phenylcyclohexylmethanol presents a unique challenge due to the quaternary carbon alpha to the carbonyl group. The steric bulk of the phenyl ring and the cyclohexane chair conformation creates a "defensive wall" around the carbonyl, leading to two primary failure modes:

-

Incomplete Conversion: The reaction stalls due to steric hindrance preventing hydride transfer.

-

Product Entrapment: The formation of stable, insoluble borate esters that do not hydrolyze during standard workup, leading to product loss in the aqueous phase or emulsions.

Protocol Selection Matrix: Before proceeding, select the protocol that matches your laboratory constraints.

Figure 1: Decision matrix for reagent selection based on safety and scale constraints.

Protocol A: The "Gold Standard" (Borane-THF)

Best for: High purity requirements and chemoselectivity (avoids reducing nitro/cyano groups if present).

The Mechanism & The Steric Fix

Borane is an electrophilic reducing agent. It coordinates to the carbonyl oxygen first, which is less sterically hindered than the carbon. This makes it superior to nucleophilic hydrides (like LAH) for this specific substrate.

Reagents:

-

Substrate: 1-phenylcyclohexanecarboxylic acid (1.0 equiv)

-

Reagent: Borane-THF complex (1.0 M solution, 2.5 - 3.0 equiv )

-

Note: Standard protocols use 1.2 equiv. Due to the quaternary center, you must use excess to drive kinetics.

-

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon.

-

Dissolution: Dissolve the acid in THF (concentration ~0.5 M). Cool to 0°C.[1]

-

Addition: Add BH3-THF dropwise via syringe.

-

Observation: Gas evolution (H2) will occur.[2] Do not rush.

-

-

The "Push": Once addition is complete, warm to Room Temperature (RT).

-

Critical Modification: If TLC shows starting material after 2 hours, heat to reflux for 1 hour. The steric bulk often raises the activation energy required for the hydride transfer step.

-

-

The Quench (Yield Maker/Breaker):

-

Cool to 0°C.[1]

-

Slowly add Methanol (MeOH) until bubbling ceases.

-

MANDATORY: Add an additional 10 mL MeOH and reflux for 1 hour .

-

Why? This step breaks the stable trialkoxyborane polymer. Without this reflux, your alcohol remains bound to boron and will wash away during extraction.

-

Protocol B: The "Robust Alternative" (NaBH4 / I2)

Best for: Labs avoiding unstable borane solutions or pyrophoric LAH. This generates borane in situ.[3]

Methodology

-

Suspend: Place NaBH4 (2.5 equiv) in anhydrous THF. Add the carboxylic acid (1.0 equiv).

-

Note: Evolution of H2 occurs (formation of sodium carboxylate).

-

-

Oxidation: Cool to 0°C. Dissolve Iodine (I2, 1.25 equiv) in THF and add dropwise.

-

Visual Cue: The solution will turn brown (iodine) then fade to colorless/white precipitate as NaI forms and BH3 is generated.

-

-

Reaction: Stir at reflux for 3-5 hours.

-

Workup:

-

Cool to RT.

-

Add MeOH cautiously to destroy excess borane.

-

Wash with aqueous NaOH (to remove iodine byproducts and phenols) and sodium thiosulfate (if iodine color persists).

-

Troubleshooting Guide: "Why is my yield low?"

If your yield is <85%, consult this diagnostic table.

| Symptom | Probable Cause | Corrective Action |

| Yield < 50% | Borate Ester Entrapment | You likely skipped the MeOH reflux step. The product is stuck in a boron complex.[2] Fix: Take the crude oil, redissolve in MeOH, add a drop of conc. HCl, and reflux for 30 mins. Re-concentrate. |

| Recovered Starting Material | Moisture Contamination | BH3-THF degrades rapidly with moisture. Fix: Use a fresh bottle of reagent. Ensure the system is under positive Argon pressure. |

| Emulsion during extraction | Amphiphilic Intermediate | The boron-alcohol complex acts as a surfactant. Fix: Wash the organic layer with hot water or use a saturated Potassium Sodium Tartrate (Rochelle's Salt) solution to chelate boron. |

| Unidentified "Goo" | THF Polymerization | Highly concentrated Borane can polymerize THF. Fix: Dilute your reaction. Keep concentration below 1.0 M. |

Deep Dive: The Quaternary Carbon Effect

Understanding why this reaction fails is key to fixing it. The diagram below illustrates the steric clash that slows down the hydride transfer.

Figure 2: The rate-limiting step is the hydride transfer, which is physically obstructed by the phenyl ring on the alpha-carbon.

Frequently Asked Questions (FAQ)

Q: Can I use LiAlH4 (LAH) instead? A: Yes. LAH is a stronger reducing agent and will work. However, it is more dangerous to handle. If you choose LAH, use the Fieser Workup (n g LAH : n mL H2O : n mL 15% NaOH : 3n mL H2O) to ensure granular precipitate formation. For this specific substrate, LAH often requires refluxing in ether or THF to overcome the steric barrier.

Q: My product smells like almonds. Is that normal? A: No. An almond smell typically indicates benzaldehyde. This suggests partial reduction (Acid -> Aldehyde) or oxidation of the benzylic position. Ensure you are using excess reducing agent (2.5+ equiv) and allowing sufficient reaction time to drive the reaction all the way to the alcohol.

Q: How do I remove the Boron residues completely? A: If standard washes fail, perform an oxidative workup . After the reaction, add NaOH (3M) and H2O2 (30%) carefully. This oxidizes the C-B bonds (if any hydroboration of the phenyl ring occurred—rare but possible) and hydrolyzes all borate esters efficiently.

References

-

Brown, H. C., & Kulkarni, S. U. (1977). Organoboranes for Synthesis. Journal of Organic Chemistry.

-

McKennon, M. J., et al. (1993). A Convenient Reduction of Carboxylic Acids to Alcohols.[2] Journal of Organic Chemistry. (Describes the NaBH4/I2 System).

-

Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry.

-